molecular formula C16H12O5 B190353 Genkwanin CAS No. 437-64-9

Genkwanin

Cat. No. B190353
CAS RN: 437-64-9
M. Wt: 284.26 g/mol
InChI Key: JPMYFOBNRRGFNO-UHFFFAOYSA-N
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Description

Genkwanin is an O-methylated flavone, a type of flavonoid . It can be found in the seeds of Alnus glutinosa, and the leaves of the ferns Notholaena bryopoda and Asplenium normale . It is a non-glycosylated flavonoid isolated from Callicarpa americana .


Molecular Structure Analysis

The structure of Genkwanin was determined based on spectroscopic analyses, one-dimensional NMR, HRESIMS, and was confirmed by single-crystal X-ray diffraction . The crystals grow as very thin needles with an extremely high aspect ratio . There are two independent molecules in the asymmetric unit with two different conformations and modes of packing in the crystal .


Physical And Chemical Properties Analysis

Genkwanin has a molecular formula of C16H12O5 . Its molecular weight is 284.26 . It is a solid substance with a light yellow to yellow color .

Future Directions

The biotechnological production of Genkwanin and other bioactive compounds based on safe, cheap, and renewable substrates has gained much interest . The combination of metabolic engineering and fermentation technology is a very efficient and applicable approach to enhance the production of other bioactive compounds .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMYFOBNRRGFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195908
Record name Genkwanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genkwanin

CAS RN

437-64-9
Record name Genkwanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=437-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genkwanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Genkwanin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4â??,5-Dihydroxy-7-methoxyflavone; 7-Methylapigenin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GENKWANIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K3I5D6B2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,250
Citations
N El Menyiy, S Aboulaghras, S Bakrim… - Biomedicine & …, 2023 - Elsevier
… Dietary antioxidants, including genkwanin, could decrease … of genkwanin, a methoxyflavone found in several plant species. Indeed, natural sources, and pharmacokinetics of genkwanin…
Number of citations: 6 www.sciencedirect.com
IM Isaev, MA Agzamova, MI Isaev - Chemistry of Natural Compounds, 2011 - Springer
Leonurus cardiaca L.(Labiatae) and L. quinquelobatus Gilib. are used in galenics as sedative and hypotensive agents [1]. Two species of Leonurus are indigenous to Uzbekistan, L. …
Number of citations: 29 link.springer.com
Y Gao, F Liu, L Fang, R Cai, C Zong, Y Qi - PLoS One, 2014 - journals.plos.org
… for the effect of genkwanin on miR-101 production. We conclude that genkwanin exerts its anti… Our results indicate that genkwanin suppresses the production of inflammatory mediator in …
Number of citations: 99 journals.plos.org
H Lee, BG Kim, M Kim, JH Ahn - Journal of microbiology and …, 2015 - jmb.or.kr
… genkwanin from glucose using E. coli. By introducing six genes involved in genkwanin biosynthesis into an engineered E. coli strain, approximately 41 mg/l genkwanin was synthesized. …
Number of citations: 67 www.jmb.or.kr
L Xu, G Lu, B Zhan, L Wei, X Deng, Q Zhang… - Journal of …, 2022 - Elsevier
… Given the anti-virulence potency of genkwanin, we hypothesized that genkwanin is capable of effectively reducing LLO-mediated cell injury. CCK-8 results in Fig. 4A showed that the …
Number of citations: 1 www.sciencedirect.com
Y Li, J Hong, H Li, X Qi, Y Guo, M Han, X Wang - Drug Delivery, 2017 - Taylor & Francis
Recently, genkwanin (GKA) has been shown to display in vitro antitumor activity against some cancer cells, but its poor solubility restricted the in vivo study and further investigation of its …
Number of citations: 34 www.tandfonline.com
NN Bouzaiene, F Chaabane, A Sassi… - Life sciences, 2016 - Elsevier
Aims In this study, we have investigated the effects of apigenin-7-glucoside, genkwanin and naringenin, on mouse melanoma B16F10 cell proliferation. Influence of these natural …
Number of citations: 126 www.sciencedirect.com
HF Yin, CM Yin, T Ouyang, SD Sun… - Drug Design …, 2021 - Taylor & Francis
Purpose The aim of the present study was to develop an optimized Genkwanin (GKA)-loaded self-nanoemulsifying drug delivery system (SNEDDS) formulation to enhance the solubility…
Number of citations: 15 www.tandfonline.com
G Porras, J Bacsa, H Tang, CL Quave - Crystals, 2019 - mdpi.com
… Understanding the structure–activity relationships of flavonoids like Genkwanin is critical to … In this study, we provided a detailed description of the molecular structure of Genkwanin. …
Number of citations: 11 www.mdpi.com
Y Song, S Zhang, H Liu, X Jin - Journal of pharmaceutical and biomedical …, 2013 - Elsevier
We developed and validated a sensitive, rapid, and specific liquid chromatography tandem mass spectrometry method to determine genkwanin in rat plasma. Genistein was used as the …
Number of citations: 17 www.sciencedirect.com

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